1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea
Description
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is an organic compound that features a thiazole ring substituted with a cyclohexyl group and a thiophene ring
Properties
IUPAC Name |
1-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-16(17-9-13-7-4-8-21-13)18-10-15-19-14(11-22-15)12-5-2-1-3-6-12/h4,7-8,11-12H,1-3,5-6,9-10H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSBHWIEZCBIHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CSC(=N2)CNC(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Cyclohexyl Substitution: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the thiazole ring.
Urea Formation: The final step involves the reaction of the substituted thiazole with an isocyanate derivative of thiophene to form the urea linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The urea linkage can be reduced to form corresponding amines.
Substitution: The thiazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones of the thiophene ring.
Reduction: Amines derived from the urea linkage.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets. The thiazole and thiophene rings can interact with enzymes or receptors, potentially inhibiting their activity. The urea linkage may also play a role in binding to proteins or other biomolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
- 4-(4-Chlorothiophen-2-yl)-5-(4-cyclohexylpiperazin-1-yl)thiazol-2-amine
Uniqueness
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is unique due to its specific combination of a thiazole ring with a cyclohexyl group and a thiophene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-((4-Cyclohexylthiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound with potential biological activities attributed to its unique structural features, including a thiazole ring and a thiophene substituent. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula of the compound is C17H22N2OS, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The synthesis typically involves multi-step organic reactions:
- Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, involving the condensation of α-haloketones with thioamides.
- Cyclopentane Ring Formation : Introduced via cyclization reactions.
- Thiophene Ring Introduction : Synthesized using the Gewald reaction.
- Coupling Reactions : Finalized through amide bond formation using carbodiimides.
Biological Activity
Preliminary studies suggest that this compound exhibits promising biological activities, which include:
- Antimicrobial Properties : The compound has shown efficacy against various bacterial strains, indicating potential as an antimicrobial agent.
- Antiparasitic Activity : Similar compounds have demonstrated effectiveness against parasites responsible for tropical diseases such as malaria and leishmaniasis .
The compound's biological activity may be attributed to its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For instance, structural analogs have been noted to inhibit trypanothione reductase (TR), an enzyme crucial for parasite survival .
Case Studies and Research Findings
- Antileishmanial Activity : A study evaluated various compounds against Leishmania parasites, with results indicating that derivatives similar to this compound exhibited median effective concentrations (EC50) below 25 μM, categorizing them as highly active .
- Inhibition Studies : Compounds with structural similarities were tested for their ability to disrupt metabolic pathways in parasites. The findings suggested that modifications in the thiazole and thiophene rings could enhance binding affinity to target enzymes .
Comparison of Biological Activities
| Compound Name | Structure | EC50 (μM) | Activity Level |
|---|---|---|---|
| This compound | Structure | <25 | High |
| N-(1-methylimidazol-2-yl)-2-(4-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide | Structure | 50 | Moderate |
| N-(4-methylthiazol-2-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide | Structure | >100 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
